3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde
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Overview
Description
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H18FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The 3-methylpiperidine is first reacted with a suitable alkylating agent to form the corresponding N-alkylated piperidine intermediate.
Coupling Reaction: The intermediate is then coupled with 3-fluorobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in treating diseases.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzyl alcohol: A reduced form of the aldehyde.
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzoic acid: An oxidized form of the aldehyde.
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzene: A derivative without the aldehyde group.
Uniqueness
3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperidine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-5-4-12(10-17)7-14(13)15/h4-5,7,10-11H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCPNWXQDYXWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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